molecular formula C16H26O2 B12641465 2-(Isooctylphenoxy)ethanol CAS No. 85005-56-7

2-(Isooctylphenoxy)ethanol

Cat. No.: B12641465
CAS No.: 85005-56-7
M. Wt: 250.38 g/mol
InChI Key: SMCOUSXSTLPDQA-UHFFFAOYSA-N
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Description

2-(Isooctylphenoxy)ethanol is a nonionic surfactant and ethoxylated phenol derivative characterized by an isooctyl group (a branched C8 alkyl chain, typically 2-ethylhexyl) attached to a phenoxy ring, which is further linked to an ethanol moiety via an ethoxy spacer. This structure imparts amphiphilic properties, making it effective in industrial applications such as emulsification, wetting, and solubilization. These compounds are commonly synthesized via alkylphenol ethoxylation and are regulated for their environmental and health impacts due to persistence and toxicity concerns .

Properties

CAS No.

85005-56-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2-[2-(6-methylheptyl)phenoxy]ethanol

InChI

InChI=1S/C16H26O2/c1-14(2)8-4-3-5-9-15-10-6-7-11-16(15)18-13-12-17/h6-7,10-11,14,17H,3-5,8-9,12-13H2,1-2H3

InChI Key

SMCOUSXSTLPDQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=CC=CC=C1OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Isooctylphenoxy)ethanol can be synthesized through the reaction of isooctylphenol with ethylene oxide. The reaction typically occurs in the presence of an alkaline catalyst such as sodium hydroxide. The process involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Isooctylphenoxy)ethanol follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Isooctylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of isooctylphenoxyacetaldehyde or isooctylphenoxyacetic acid.

    Reduction: Formation of isooctylphenoxyethane.

    Substitution: Formation of isooctylphenoxyethyl chloride or bromide.

Scientific Research Applications

2-(Isooctylphenoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in the manufacturing of paints, coatings, and cleaning agents.

Mechanism of Action

The mechanism of action of 2-(Isooctylphenoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. In biological systems, it interacts with lipid bilayers, disrupting membrane integrity and facilitating the extraction of membrane-bound proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Isooctylphenoxy)ethanol with structurally related ethoxylated alkylphenols and glycol ethers:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2-(Isooctylphenoxy)ethanol* C16H26O3 266.38 N/A Branched C8 alkyl, phenoxy-ethoxy-ethanol backbone; moderate hydrophobicity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C16H26O4 294.38 9036-19-5 Tetramethylbutyl group; higher ethoxylation (2 ethoxy units)
2-(2-(Nonylphenoxy)ethoxy)ethanol C17H28O3 292.40 27176-93-8 Linear C9 alkyl; persistent environmental toxin
2-(Isononylphenoxy)ethanol C17H28O2 264.21 85005-55-6 Branched C9 alkyl; lower ethoxylation
2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol C14H30O4 262.39 1559-37-1 Ethylhexyl group (C8); three ethoxy units; higher water solubility
2-(2-Butoxyethoxy)ethanol C8H18O3 162.22 112-34-5 Glycol ether; lower molecular weight; higher volatility

Key Observations :

  • Branching vs. Linearity: Branched alkyl chains (e.g., isooctyl, isononyl) reduce biodegradability compared to linear chains (e.g., nonyl) but enhance surfactant performance in harsh conditions .
  • Ethoxylation Degree : Higher ethoxylation (e.g., three ethoxy units in CAS 1559-37-1) increases water solubility and reduces toxicity, while lower ethoxylation (e.g., CAS 85005-55-6) enhances lipid solubility .
  • Molecular Weight : Higher molecular weight analogs (e.g., CAS 9036-19-5) exhibit lower volatility, making them suitable for high-temperature applications .

Toxicity and Environmental Impact

  • Acute Toxicity: Ethoxylated phenols generally exhibit low acute toxicity (LD50 > 2000 mg/kg in rats), but metabolites like nonylphenol are toxic to aquatic life . Glycol ethers (e.g., CAS 112-34-5) show higher dermal absorption risks, necessitating strict handling protocols () .
  • Regulatory Status: The EU REACH regulation restricts nonylphenol ethoxylates, while isooctyl and tetramethylbutyl derivatives face fewer restrictions due to faster degradation .

Research Findings and Data Gaps

  • Thermodynamic Data: Vaporization enthalpies of related compounds (e.g., 2-(benzyl-amino)-ethanol in ) highlight the need for similar studies on branched ethoxylated phenols .

Biological Activity

2-(Isooctylphenoxy)ethanol, also known as a non-ionic surfactant, is widely utilized in various industrial applications, including cosmetics, pharmaceuticals, and agricultural products. Its unique chemical structure allows it to interact with biological systems, leading to a range of biological activities. This article provides a comprehensive overview of the biological activity of 2-(Isooctylphenoxy)ethanol, supported by data tables and relevant research findings.

Molecular Structure:

  • Chemical Formula: C15H24O2
  • Molecular Weight: 240.36 g/mol
  • CAS Number: 27193-28-8

Table 1: Chemical Properties of 2-(Isooctylphenoxy)ethanol

PropertyValue
Molecular FormulaC15H24O2
Molecular Weight240.36 g/mol
CAS Number27193-28-8
SolubilitySoluble in water

The biological activity of 2-(Isooctylphenoxy)ethanol is primarily attributed to its surfactant properties. It can alter cell membrane permeability, facilitating the entry of other compounds into cells. This property is particularly relevant in drug delivery systems and antimicrobial applications.

  • Cell Membrane Interaction:
    • The compound can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects on certain cell types.
  • Antimicrobial Activity:
    • Exhibits significant activity against a variety of microorganisms, including bacteria and fungi, making it useful in formulations for disinfectants and preservatives.

Antimicrobial Properties

Research has demonstrated the effectiveness of 2-(Isooctylphenoxy)ethanol against various pathogens. A study conducted by found that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of 2-(Isooctylphenoxy)ethanol

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that while 2-(Isooctylphenoxy)ethanol can be toxic to certain cell lines at high concentrations, it can also enhance the efficacy of chemotherapeutic agents when used in lower concentrations.

Case Study: Enhancing Chemotherapy Efficacy
A study published in Journal of Pharmaceutical Sciences indicated that combining 2-(Isooctylphenoxy)ethanol with doxorubicin improved therapeutic outcomes in cancer cell lines by increasing drug uptake and reducing resistance mechanisms .

Applications in Industry

  • Cosmetics and Personal Care:
    • Used as an emulsifier and stabilizer in lotions and creams due to its skin compatibility and ability to enhance the absorption of active ingredients.
  • Pharmaceuticals:
    • Acts as a solubilizing agent for poorly water-soluble drugs, improving bioavailability.
  • Agricultural Products:
    • Employed as a surfactant in pesticide formulations to enhance the dispersion and effectiveness of active ingredients.

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